N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide, also known as BDDA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Precursor Utility
- Precursor for Heterocyclic Derivatives : N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide and similar compounds serve as precursors for synthesizing various heterocyclic derivatives. These compounds have shown promise in pharmacological activities, with benzoxazoles containing reactive groups being particularly important. One study details a method for synthesizing a related compound, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, highlighting its potential as a precursor for diverse benzoxazole derivatives (Khodot & Rakitin, 2022).
Antitumor and Anticancer Potential
- Antitumor Activity : Compounds with structures similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide have been evaluated for antitumor activity. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives demonstrated significant anticancer activity against various cancer cell lines (Yurttaş, Tay & Demirayak, 2015).
Anticonvulsant Evaluation
- Anticonvulsant Properties : Research on similar compounds, such as N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, has shown notable anticonvulsant activities. These studies offer insights into the potential use of related compounds in treating seizures (Nath et al., 2021).
Photovoltaic and Chemical Properties
- Photovoltaic Efficiency and Ligand Interactions : Certain benzothiazolinone acetamide analogs, akin to N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide, have been studied for their photovoltaic efficiency and ligand-protein interactions. These studies reveal potential applications in dye-sensitized solar cells and pharmaceutical research (Mary et al., 2020).
Corrosion Inhibition
- Corrosion Inhibitors : Research has been conducted on acetamide derivatives as corrosion inhibitors. These studies are significant in understanding the chemical stability and potential industrial applications of similar compounds (Yıldırım & Cetin, 2008).
Antibacterial Evaluation
- Antibacterial Activity : Synthesis and evaluation of compounds with structures similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide have shown promising antibacterial activities. These findings suggest the potential use of these compounds in developing new antibacterial agents (Rezki, 2016).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c19-12-3-1-11(2-4-12)16-8-14(21-25-16)9-18(22)20-13-5-6-15-17(7-13)24-10-23-15/h1-8H,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUFGOUNGFYASP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=NOC(=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide |
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